molecular formula C17H19FN2 B14122411 rel-(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine

rel-(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine

Cat. No.: B14122411
M. Wt: 270.34 g/mol
InChI Key: VETUDDLKHANBAF-WBVHZDCISA-N
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Description

rel-(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine: is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl group, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Addition of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts alkylation reaction, using a fluorophenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rel-(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides and fluorophenyl halides with appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rel-(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-N-(phenylmethyl)pyrrolidin-3-amine
  • (4R)-N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
  • (5R)-N,N-dimethyl-2,9-dioxa-6-azaspiro[4.5]decane-6-carboxamide

Uniqueness

rel-(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is unique due to the presence of both benzyl and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19FN2

Molecular Weight

270.34 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C17H19FN2/c18-16-9-5-4-8-14(16)15-11-20(12-17(15)19)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12,19H2/t15-,17+/m1/s1

InChI Key

VETUDDLKHANBAF-WBVHZDCISA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F

Origin of Product

United States

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